1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Description

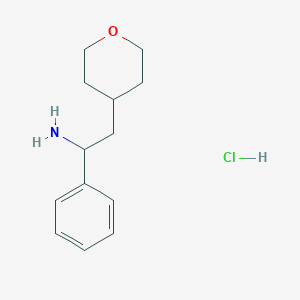

1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a synthetic amine derivative characterized by a phenyl group attached to an ethanamine backbone, which is further substituted with a tetrahydro-2H-pyran-4-yl moiety. The hydrochloride salt enhances its stability and solubility for research applications.

Key physicochemical properties inferred from similar compounds include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(oxan-4-yl)-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;/h1-5,11,13H,6-10,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZRSOXAYSZSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetonitrile with tetrahydro-2H-pyran-4-ylmagnesium bromide, followed by hydrolysis and acidification to obtain the hydrochloride salt. The reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of a strong acid such as hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of phenylacetic acid derivatives.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- This compound is primarily utilized in the synthesis of pharmaceutical agents. Its structural features allow it to act as a precursor or intermediate in the development of drugs targeting various medical conditions, particularly those related to the central nervous system and metabolic disorders .

- It is noted for its potential role in developing treatments for conditions such as diabetes and obesity due to its influence on metabolic pathways .

- Neuropharmacology

- Synthetic Chemistry

Case Study 1: Metabolic Disorders

A study demonstrated that derivatives of this compound can be effective in modulating glucose metabolism. The findings suggest potential applications in developing therapeutic agents for type 2 diabetes mellitus .

Case Study 2: Neurotransmitter Modulation

Research has shown that compounds with similar structures exhibit significant binding affinity to serotonin receptors, indicating potential antidepressant properties. This opens avenues for further investigation into the neuropharmacological applications of this compound .

Mechanism of Action

The mechanism by which 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group enhances its binding affinity to certain receptors, while the tetrahydro-2H-pyran ring contributes to its overall stability and bioactivity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Phenyl vs. Non-Phenyl Derivatives

The phenyl group in the target compound increases lipophilicity compared to analogs like 2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride. This modification may enhance blood-brain barrier permeability, making it relevant for CNS-targeted research .

Pyran Ring Substitution Position

N-Methylation Effects

N-Methylation (e.g., CAS 1087351-66-3) reduces hydrogen-bonding capacity, which could decrease solubility but improve metabolic stability in vivo .

Biological Activity

1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, with the CAS number 2197061-56-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H20ClNO, with a molar mass of 241.76 g/mol. It is typically stored under inert conditions at room temperature to maintain stability .

Research indicates that compounds with similar structures often interact with various neurotransmitter systems. The tetrahydropyran moiety may enhance the lipophilicity and bioavailability of the compound, potentially allowing it to cross the blood-brain barrier effectively.

Neuropharmacological Effects

Several studies have suggested that derivatives of tetrahydropyran can act as modulators of neurotransmitter receptors, particularly in the context of neurodegenerative diseases. For instance, compounds in this class have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| AChE Inhibition | 0.27 | |

| Neuroprotective Effects | Not specified | |

| Interaction with Dopaminergic Receptors | Not specified |

Case Studies

- Neuroprotective Study : In a study exploring neuroprotective agents, a series of tetrahydropyran derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that modifications at the phenyl position significantly enhanced protective effects against hydrogen peroxide-induced damage in PC12 cells .

- Behavioral Studies : Another investigation assessed the impact of similar compounds on animal models of anxiety and depression. The results suggested that these compounds exhibited anxiolytic-like effects, likely through modulation of serotonergic pathways .

Q & A

Q. What are the optimal synthetic routes for 1-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, and how can intermediates be characterized?

Methodological Answer:

- Retrosynthetic Analysis : Use AI-driven tools (e.g., Reaxys or Pistachio models) to predict feasible routes. For example, coupling tetrahydro-2H-pyran-4-ylmethyl halides with phenylacetylene derivatives via Mannich reactions or alkylation, followed by amine hydrochloridation .

- Intermediate Characterization : Confirm structural integrity using H NMR (e.g., off-white solid with ≥95% purity via NMR, as in ) and HPLC. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 2 mol% catalyst in toluene at reflux) based on analogous reductions of acetamides to ethanamine derivatives (e.g., 60% yield for 2-(thiophen-2-yl)ethanamine hydrochloride) .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, UV detection at 255 nm) and elemental analysis. Cross-validate with H NMR (e.g., conformity to structure in ) .

- Stability Testing : Store at –20°C in airtight, light-protected containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and compare with reference standards (e.g., ≥5-year stability for similar hydrochlorides) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Controlled Solubility Studies : Prepare saturated solutions in DMSO, water, and chloroform. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λmax = 255 nm) .

- Data Reconciliation : Compare results with computational predictions (e.g., COSMO-RS solvation models) and literature analogs (e.g., 2-(tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride solubility in toluene) .

Q. How does stereochemistry at the tetrahydro-2H-pyran-4-yl group affect biological activity, and what chiral resolution methods are recommended?

Methodological Answer:

- Stereochemical Analysis : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or synthesize enantiopure intermediates (e.g., (R)- and (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochlorides) .

- Biological Assays : Test enantiomers in receptor-binding assays (e.g., opioid or serotonin receptors) to correlate activity with configuration. Use molecular docking simulations to rationalize differences .

Q. What mechanistic insights explain discrepancies in catalytic reduction yields for precursors like acetamides?

Methodological Answer:

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in situ FTIR to identify rate-limiting steps (e.g., hydride transfer in catalytic reductions). Compare with transition metal-free systems (e.g., potassium-NHC complexes) .

- Catalyst Optimization : Screen Lewis acids (e.g., AlCl3) or ionic liquids to enhance reaction efficiency. For example, HBP1 (hydrogen donor) improved yields in thiophen-2-yl ethanamine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.